N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxamide
Description
N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring, a diazepane ring, and a hydroxyethyl group
Properties
IUPAC Name |
N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-14-13-23-9-4-10-24(12-11-23)18-7-8-21-19(15-18)20(26)22-16-17-5-2-1-3-6-17/h1-3,5-8,15,25H,4,9-14,16H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDLGHLDBXSJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=CC(=NC=C2)C(=O)NCC3=CC=CC=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazepane ring, followed by the introduction of the pyridine ring and the hydroxyethyl group. The benzyl group is often introduced in the final steps to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the pyridine ring would yield a piperidine derivative.
Scientific Research Applications
N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Researchers investigate its interactions with various biological targets to understand its pharmacokinetics and pharmacodynamics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: Its derivatives are explored for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxylate
- N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxylamide
Uniqueness
N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxamide is unique due to its specific combination of functional groups and ring structures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
